N,N-dimethylpiperazine-2-carboxamide
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Overview
Description
N,N-dimethylpiperazine-2-carboxamide is a chemical compound with the molecular formula C7H15N3O and a molecular weight of 157.22 . It is a liquid at room temperature. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N,N-dimethylpiperazine-2-carboxamide involves several steps. One common method includes the reaction of piperazine with dimethylamine in the presence of a suitable catalyst . The reaction conditions typically involve moderate temperatures and pressures to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
N,N-dimethylpiperazine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-dimethylpiperazine-2-carboxylic acid, while reduction could produce N,N-dimethylpiperazine .
Scientific Research Applications
N,N-dimethylpiperazine-2-carboxamide is utilized in a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology, it is used in the study of enzyme interactions and protein folding . In medicine, this compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical drugs . Additionally, it finds applications in the industry as a precursor for the production of various chemicals .
Mechanism of Action
The mechanism of action of N,N-dimethylpiperazine-2-carboxamide involves its interaction with specific molecular targets and pathways . It is known to bind to certain enzymes, altering their activity and affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N,N-dimethylpiperazine-2-carboxamide can be compared with other similar compounds, such as N,N-dimethylpiperazine and piperazine-2-carboxamide . While these compounds share some structural similarities, this compound is unique due to the presence of both dimethyl and carboxamide functional groups . This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Properties
IUPAC Name |
N,N-dimethylpiperazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c1-10(2)7(11)6-5-8-3-4-9-6/h6,8-9H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWYSRAIAUAMJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CNCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.